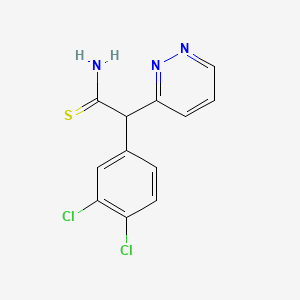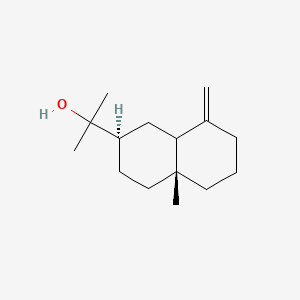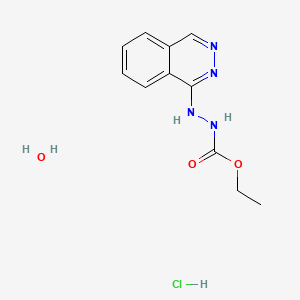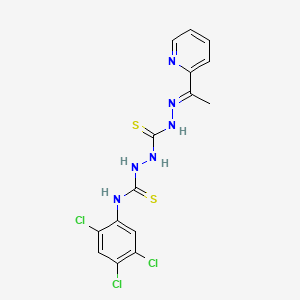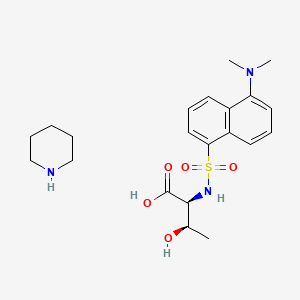
Dansyl-L-threonine Piperidinium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-L-threonine Piperidinium Salt is a biochemical compound used primarily in proteomics research. It is known for its fluorescent properties, which make it useful in various analytical techniques. The compound has the molecular formula C16H20N2O5S and a molecular weight of 437.56 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-threonine Piperidinium Salt typically involves the dansylation of L-threonine. Dansyl chloride is reacted with L-threonine in the presence of a base, such as sodium carbonate, to form the dansylated product. The reaction is usually carried out at room temperature for about 60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale dansylation reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-L-threonine Piperidinium Salt can undergo various chemical reactions, including:
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Dansylation: Dansyl chloride and sodium carbonate are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Major Products Formed
The primary product of the dansylation reaction is this compound itself. Other reactions may yield various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dansyl-L-threonine Piperidinium Salt has several applications in scientific research:
Proteomics: Used as a fluorescent probe for the quantification and analysis of amino acids in biological samples.
Biochemistry: Employed in the study of protein interactions and enzyme activities.
Industry: Utilized in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The mechanism of action of Dansyl-L-threonine Piperidinium Salt primarily involves its fluorescent properties. The dansyl group, when excited by light, emits fluorescence, which can be detected and measured. This property is exploited in various analytical techniques to study molecular interactions and concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dansyl-L-alanine Piperidinium Salt
- Dansyl-L-serine Piperidinium Salt
- Dansyl-L-valine Piperidinium Salt
Uniqueness
Dansyl-L-threonine Piperidinium Salt is unique due to its specific amino acid composition (L-threonine) and its application in proteomics research. Its fluorescent properties make it particularly valuable for the quantification and analysis of amino acids, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
84282-14-4 |
|---|---|
Molekularformel |
C21H31N3O5S |
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
(2S,3R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoic acid;piperidine |
InChI |
InChI=1S/C16H20N2O5S.C5H11N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;1-2-4-6-5-3-1/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5H2/t10-,15+;/m1./s1 |
InChI-Schlüssel |
BOLRKZDBAWTVSN-VSLILLSYSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
Kanonische SMILES |
CC(C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


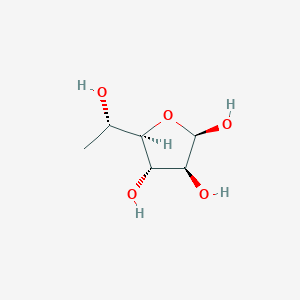

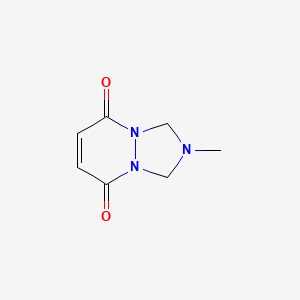
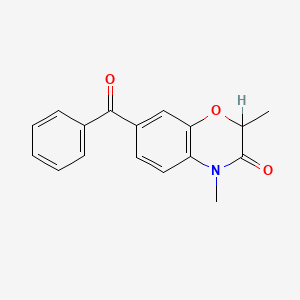

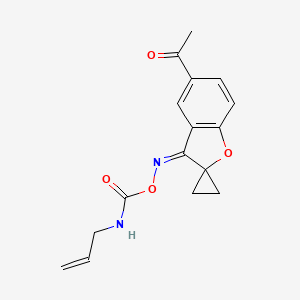
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)

